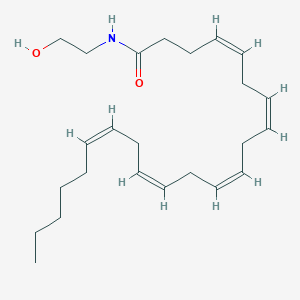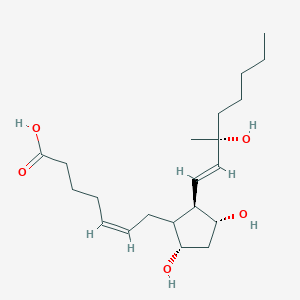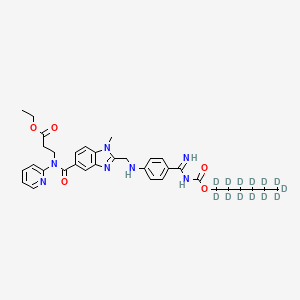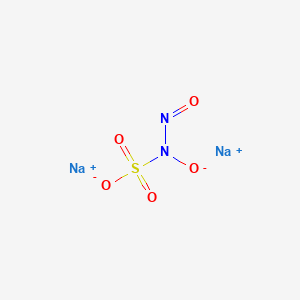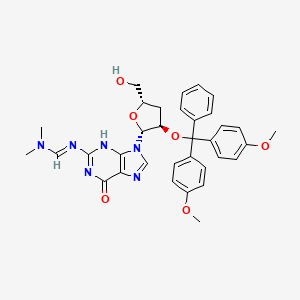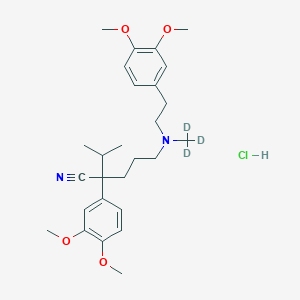
Verapamil-d3 (hydrochloride)
Übersicht
Beschreibung
Verapamil-d3 (hydrochloride) is a useful research compound. Its molecular formula is C27H39ClN2O4 and its molecular weight is 494.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Verapamil-d3 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Verapamil-d3 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Modified Release Matrix Compacts : Verapamil hydrochloride is used in modified release formulations to treat arrhythmias. A study by Rojas, Aristizabal, and Sánchez (2013) focused on creating an 8-hour in vitro release profile of Verapamil HCl for once-a-day administration, using a combination of polymers like carnauba wax and hydroxypropyl methylcellulose (Rojas, Aristizabal, & Sánchez, 2013).
Effect on Lower Esophageal Sphincter Pressure : Becker and Burakoff (1983) investigated the impact of Verapamil on resting lower esophageal sphincter pressure in normal subjects and patients with achalasia, finding a significant decrease post-infusion. This suggests potential drug therapy applications in treating achalasia and diffuse esophageal spasm (Becker & Burakoff, 1983).
Reduction of Anesthetic Requirements : Maze, Mason, and Kates (1983) studied the effect of Verapamil on anesthetic requirements, finding a 25% reduction in halothane MAC in dogs. This points to Verapamil's potential role in adjusting anesthetic dosage in patients (Maze, Mason, & Kates, 1983).
Potential Hepatic Injury : A study by Nash and Feer (1983) reported hepatic dysfunction in a patient receiving Verapamil therapy for hypertension, highlighting the need for caution and monitoring for hepatic side effects (Nash & Feer, 1983).
Calcium Infusion for Reversing Adverse Effects : Verapamil-related hemodynamic and electrophysiological complications can be reversed with calcium infusion, as observed in a patient with hypertrophic cardiomyopathy treated by Morris and Goldschlager (1983) (Morris & Goldschlager, 1983).
Bone Resorption Inhibition : Lerner and Gustafson (1982) found that Verapamil could reduce lα(OH)D3‐stimulated mineral mobilization in mouse calvarial bones, indicating a potential role in managing bone resorption (Lerner & Gustafson, 1982).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-(trideuteriomethyl)amino]-2-propan-2-ylpentanenitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i3D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-FJCVKDQNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCC(C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)CCC2=CC(=C(C=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Verapamil-d3 (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[3-[(Benzyloxycarbonylamino)methyl]oxetane-3-ylamino]-3-tert-butoxypropionic acid](/img/structure/B8050224.png)
![2-[[3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8050231.png)


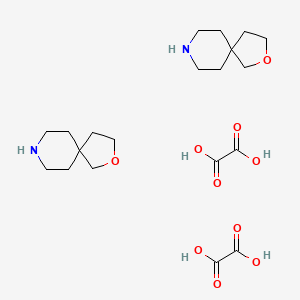


![2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid](/img/structure/B8050265.png)
